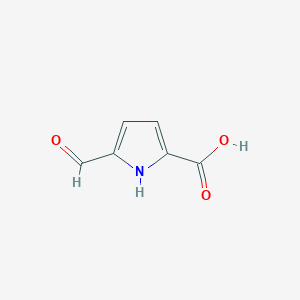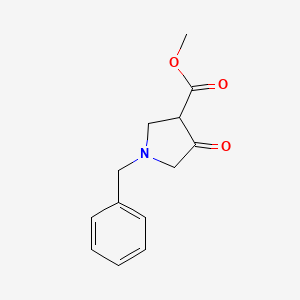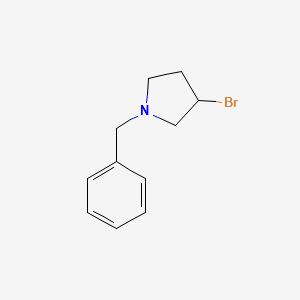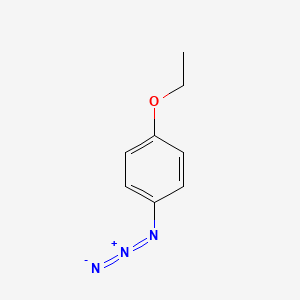
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzotriazole ring. Benzotriazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves the bromination and trifluoromethylation of benzotriazole derivatives. One common method includes the reaction of 1H-benzotriazole with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield azido, thiocyanato, or amino derivatives .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: Lacks the bromine and trifluoromethyl groups, making it less reactive in certain applications.
5-Bromo-1H-benzotriazole: Contains a bromine atom but lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
4,5,6,7-Tetrabromo-1H-benzotriazole: Contains multiple bromine atoms, making it a potent inhibitor of specific enzymes.
The presence of both bromine and trifluoromethyl groups in this compound enhances its unique properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-2H-benzotriazole |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2H,(H,12,13,14) |
InChI Key |
OHTUUSVAZZLKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)









